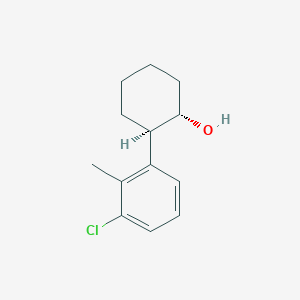
trans-2-(3-Chloro-2-methylphenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(3-Chloro-2-methylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a 3-chloro-2-methylphenyl group and a hydroxyl group in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chloro-2-methylphenyl)cyclohexanol typically involves the reaction of 3-chloro-2-methylphenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using diethyl ether or tetrahydrofuran as the solvent. The Grignard reagent reacts with the carbonyl group of cyclohexanone to form the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-(3-Chloro-2-methylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(3-Chloro-2-methylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for this transformation.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: trans-2-(3-Chloro-2-methylphenyl)cyclohexanone
Reduction: trans-2-(3-Chloro-2-methylphenyl)cyclohexane
Substitution: trans-2-(3-Chloro-2-methylphenyl)cyclohexyl chloride
Aplicaciones Científicas De Investigación
Chemistry: trans-2-(3-Chloro-2-methylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of structural modifications on the biological activity of cyclohexanol derivatives. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with specific pharmacological properties. Research may focus on its activity as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.
Mecanismo De Acción
The mechanism of action of trans-2-(3-Chloro-2-methylphenyl)cyclohexanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The hydroxyl group and the chloro-substituted phenyl ring play crucial roles in its binding affinity and activity. The exact pathways involved would vary based on the target and the desired effect.
Comparación Con Compuestos Similares
- trans-2-(3-Bromo-2-methylphenyl)cyclohexanol
- trans-2-(3-Fluoro-2-methylphenyl)cyclohexanol
- trans-2-(3-Methylphenyl)cyclohexanol
Comparison: Compared to its analogs, trans-2-(3-Chloro-2-methylphenyl)cyclohexanol is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its bromo, fluoro, and methyl counterparts.
Propiedades
IUPAC Name |
(1S,2R)-2-(3-chloro-2-methylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9-10(6-4-7-12(9)14)11-5-2-3-8-13(11)15/h4,6-7,11,13,15H,2-3,5,8H2,1H3/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNRYDXJYKDRW-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














